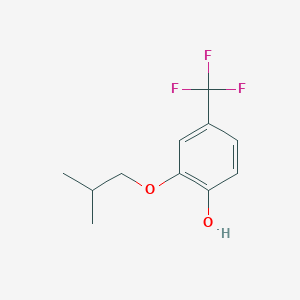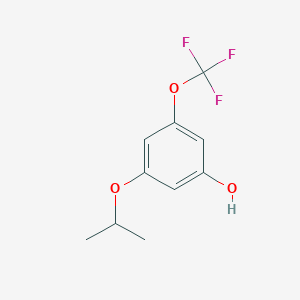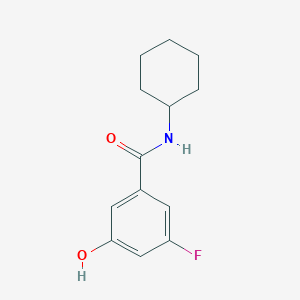![molecular formula C17H20N4OS B8033610 (1Z)-1-[4-(4-methylpiperazin-1-yl)-2-sulfanylidene-1H-1,5-benzodiazepin-3-ylidene]propan-2-one](/img/structure/B8033610.png)
(1Z)-1-[4-(4-methylpiperazin-1-yl)-2-sulfanylidene-1H-1,5-benzodiazepin-3-ylidene]propan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
It is a degradation product of Olanzapine, a serotonergic compound, formed during storage or exposure to thermal stress . This compound is also referred to as Olanzapine Ketothiolactam and has the chemical name 1Z-[4,5-dihydro-2-(4-methyl-1-piperazinyl)-4-thioxo-3H-1,5-benzodiazepin-3-ylidene]-2-propanone .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Olanzapine Thiolactam Impurity involves the degradation of Olanzapine under specific conditions. The degradation can occur during storage or when exposed to thermal stress
Industrial Production Methods
There are no specific industrial production methods for Olanzapine Thiolactam Impurity as it is primarily a degradation product rather than a target compound for industrial synthesis .
Análisis De Reacciones Químicas
Types of Reactions
Olanzapine Thiolactam Impurity can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
The common reagents and conditions for these reactions depend on the specific type of reaction being carried out. For example:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may lead to the formation of thiols or thioethers.
Aplicaciones Científicas De Investigación
Olanzapine Thiolactam Impurity has several scientific research applications, including:
Chemistry: It is used as a reference standard for the analysis of Olanzapine degradation products.
Biology: It is studied for its potential biological activity and interactions with biological molecules.
Medicine: It is used in the development and testing of analytical methods for the detection and quantification of Olanzapine and its impurities.
Industry: It is used in the quality control and stability testing of Olanzapine formulations.
Mecanismo De Acción
The mechanism of action of Olanzapine Thiolactam Impurity is not well-documented. as a degradation product of Olanzapine, it may interact with similar molecular targets and pathways. Olanzapine itself is known to interact with various neurotransmitter receptors, including serotonin, dopamine, and histamine receptors .
Comparación Con Compuestos Similares
Similar Compounds
Some compounds similar to Olanzapine Thiolactam Impurity include:
Olanzapine: The parent compound from which Olanzapine Thiolactam Impurity is derived.
Olanzapine N-oxide: Another degradation product of Olanzapine.
Olanzapine Sulfoxide: A related compound formed through the oxidation of Olanzapine.
Uniqueness
Olanzapine Thiolactam Impurity is unique due to its specific structure and formation conditions. Unlike other degradation products, it is formed primarily under thermal stress and storage conditions, making it a key indicator of the stability and quality of Olanzapine formulations .
Propiedades
IUPAC Name |
(1Z)-1-[4-(4-methylpiperazin-1-yl)-2-sulfanylidene-1H-1,5-benzodiazepin-3-ylidene]propan-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4OS/c1-12(22)11-13-16(21-9-7-20(2)8-10-21)18-14-5-3-4-6-15(14)19-17(13)23/h3-6,11H,7-10H2,1-2H3,(H,19,23)/b13-11- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZXKASHICBLMCC-QBFSEMIESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C=C1C(=S)NC2=CC=CC=C2N=C1N3CCN(CC3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)/C=C/1\C(=S)NC2=CC=CC=C2N=C1N3CCN(CC3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![3-[(Tert-butyldimethylsilyl)oxy]-4-methoxyphenol](/img/structure/B8033582.png)


![(1R,2R,3R,7R,9S,10R,11S,12S)-3,10,11-trihydroxy-2-(hydroxymethyl)-1,5-dimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-4-one](/img/structure/B8033603.png)

